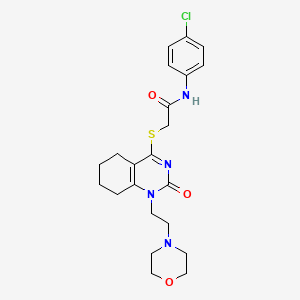

N-(4-chlorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

CAS No.: 898460-96-3

Cat. No.: VC5196231

Molecular Formula: C22H27ClN4O3S

Molecular Weight: 462.99

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898460-96-3 |

|---|---|

| Molecular Formula | C22H27ClN4O3S |

| Molecular Weight | 462.99 |

| IUPAC Name | N-(4-chlorophenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |

| Standard InChI | InChI=1S/C22H27ClN4O3S/c23-16-5-7-17(8-6-16)24-20(28)15-31-21-18-3-1-2-4-19(18)27(22(29)25-21)10-9-26-11-13-30-14-12-26/h5-8H,1-4,9-15H2,(H,24,28) |

| Standard InChI Key | DCSZIKAPGYGBJD-UHFFFAOYSA-N |

| SMILES | C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)NC4=CC=C(C=C4)Cl |

Introduction

N-(4-chlorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound with a molecular formula of C22H27ClN4O3S and a molecular weight of 463.0 g/mol . This compound is characterized by its intricate structure, which includes a quinazoline ring system, a morpholinoethyl side chain, and a thioacetamide moiety.

Synthesis and Preparation

While specific synthesis protocols for this compound are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses involving reactions such as cyclization, alkylation, and acylation. For instance, related quinazoline derivatives are synthesized through efficient three-step processes starting from commercial precursors .

Biological and Pharmacological Significance

Although direct information on the biological activity of N-(4-chlorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is limited, compounds with similar structural motifs have shown potential as antimicrobial and anticancer agents. For example, derivatives of thiazolyl acetamides have demonstrated promising antimicrobial and antiproliferative activities .

Research Findings and Future Directions

Given the lack of specific research findings on this compound, future studies could focus on its synthesis optimization, biological activity screening, and molecular modeling to predict potential interactions with biological targets. The use of computational tools like molecular docking could provide insights into its potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume